Home > Products > Screening Compounds P146957 > Imidazo[1,2-a]pyridin-7-ylmethanamine
Imidazo[1,2-a]pyridin-7-ylmethanamine - 1073428-81-5

Imidazo[1,2-a]pyridin-7-ylmethanamine

Catalog Number: EVT-3216680
CAS Number: 1073428-81-5
Molecular Formula: C8H9N3
Molecular Weight: 147.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-[¹¹C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ([¹¹C]RO6924963)

Compound Description: This compound is a novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. It demonstrates high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] Preclinical studies in mice and non-human primates show favorable pharmacokinetic and metabolic properties. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with Imidazo[1,2-a]pyridin-7-ylmethanamine. The key structural difference is the presence of a 4-methoxyphenyl substituent at the 2-position and a ¹¹C radiolabel in the methoxy group for PET imaging. []

N-[¹¹C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([¹¹C]RO6931643)

Compound Description: Similar to [¹¹C]RO6924963, this compound is another novel PET tracer designed for imaging aggregated tau in Alzheimer's disease. It exhibits high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] Preclinical evaluations in mice and non-human primates reveal appropriate pharmacokinetic and metabolic characteristics. []

Relevance: Although this compound belongs to the imidazo[1,2-a]pyrimidine class, it shares structural similarities with Imidazo[1,2-a]pyridin-7-ylmethanamine. Both possess a bicyclic aromatic system with an amino methyl substituent at the 7-position. [] The primary difference lies in the replacement of a nitrogen atom in the pyridine ring of Imidazo[1,2-a]pyridin-7-ylmethanamine with a carbon atom bearing a 3-methylphenyl substituent in [¹¹C]RO6931643. []

[¹⁸F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([¹⁸F]RO6958948)

Compound Description: This compound represents a novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. It displays high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] Preclinical studies in mice and non-human primates demonstrate appropriate pharmacokinetic and metabolic properties. []

2-Amino-6-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]benzoxazole derivatives

Compound Description: This series of compounds was synthesized and tested for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. [] Some derivatives, including 2-amino-6-[2-(7-methoxy-3-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzoxazole (II-11) and 2-acetamido-6-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzoxazole (II-38), displayed potent antisecretory and cytoprotective activity. []

Relevance: These compounds share the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] The crucial difference is the presence of a benzoxazole ring linked to the imidazo[1,2-a]pyridine moiety via a two-carbon linker at the 6-position. []

1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020)

Compound Description: This compound is a novel cardiotonic agent that acts as a potent and selective inhibitor of phosphodiesterase III. [, ] It exhibits long-acting, potent positive inotropic activity and is orally active. [, ] Studies have shown that E-1020 increases the force of contraction and elevates cyclic AMP content in cardiac muscle. [, ]

Relevance: This compound shares the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine. [, ] The key structural difference lies in the presence of a substituted pyridine ring linked to the imidazo[1,2-a]pyridine core at the 5-position. [, ]

(E)-7-(diethylamino)-3-((2-phenylimidazo[1,2-a]pyridin-3-ylimino)methyl)-2H-chromen-2-one (1a)

Compound Description: This compound functions as a selective ratiometric fluorescent chemosensor for Cu2+ ions. [] It demonstrates selective fluorescence emission with Cu2+ ions over other metal ions, indicating a 1:1 metal-to-ligand binding ratio. []

Relevance: This compound incorporates the imidazo[1,2-a]pyridine scaffold, highlighting its structural similarity to Imidazo[1,2-a]pyridin-7-ylmethanamine. [] The significant structural difference lies in the attachment of a coumarin moiety via an imine linker at the 3-position of the imidazo[1,2-a]pyridine core. []

N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide (Compound 10)

Compound Description: This compound acts as a fluorescent probe for visualizing activated microglia and the peripheral benzodiazepine receptor (PBR). [] It effectively stains live Ra2 microglial cells. []

Relevance: This compound shares the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine, emphasizing their structural connection. [] The critical structural difference lies in the various substituents on the imidazo[1,2-a]pyridine core, including a chlorophenyl group at the 2-position, chlorine atoms at the 6- and 8-positions, and a complex acetamide side chain at the 3-position. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[¹¹C]7)

Compound Description: This compound is a carbon-11 labeled imidazo[1,2-a]pyridine derivative developed as a potential radiotracer for PET imaging of PI3K/mTOR in cancer. [] It exhibits potent dual PI3K/mTOR inhibitory activity. []

7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepine

Compound Description: This compound is investigated for its potential in enhancing the efficacy of cancer chemotherapy, particularly in treating gastric, ovarian, non-small cell lung, and colorectal cancers. [, ]

Substituted 3-imidazo[1,2-a]pyridin-3-yl-4-(1,2,3,4-tetrahydro-[1,4]diazepino-[6,7,1-hi]indol-7-yl)pyrrole-2,5-diones

Compound Description: This series of compounds exhibits potent and selective inhibitory activity against glycogen synthase kinase-3 (GSK3). [] These inhibitors show promise for treating type 2 diabetes due to their potential to lower plasma glucose levels similar to insulin. []

Relevance: These compounds share the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] They possess a distinctive substituted pyrrole-2,5-dione moiety linked to the imidazo[1,2-a]pyridine core at the 3-position. []

Imidazo[1,2-a]pyridine-Isoquinoline Derivatives

Compound Description: These compounds demonstrate potent inhibitory activity against the epidermal growth factor receptor (EGFR), making them promising anticancer agents, particularly against human breast cancer cell lines. []

Relevance: These compounds share the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] They are characterized by an isoquinoline moiety linked to the imidazo[1,2-a]pyridine core, contributing to their anticancer activity. []

5-amino-4-hydroxy-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonamido derivatives

Compound Description: These compounds act as renin inhibitors and show potential for treating hypertension. [] Their mechanism involves binding to renin, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. []

Relevance: These compounds share the imidazo[1,2-a]pyridine core with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] They feature a substituted nonamido side chain attached to the imidazo[1,2-a]pyridine core at the 7-position, responsible for their renin inhibitory activity. []

6-cycloamino-3-(pyridin-4-yl)imidazo[1,2-b]pyridazine derivatives

Compound Description: This class of compounds has potential therapeutic applications. []

2-Aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines

Compound Description: These compounds were synthesized and studied for their binding affinity to benzodiazepine receptors. [] They demonstrated high effectiveness in displacing [3H]diazepam from central benzodiazepine receptors but showed limited capacity for displacement from mitochondrial (peripheral-type) benzodiazepine receptors. []

2-Phenyl-imidazo[1,2-a]pyridine derivatives

Compound Description: These compounds, including 2-(p-tolyl)-imidazo[1,2-a]pyridines and 7-methyl-2-phenyl-imidazo[1,2-a]pyridines, can be converted into styryl derivatives through anil synthesis. [] This reaction involves reacting the imidazo[1,2-a]pyridine derivative with anils of aromatic aldehydes in the presence of a strong base like potassium hydroxide or potassium tert-butoxide. []

Relevance: These compounds share the core imidazo[1,2-a]pyridine scaffold with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] The structural variation arises from the substituents on the imidazo[1,2-a]pyridine ring. []

N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine

Compound Description: This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) 7 and 9. It exhibits anti-proliferative activity against multiple human cancer cell lines and is considered a potential therapeutic agent for cancer treatment. []

Relevance: Although this compound belongs to the imidazo[1,2-a]pyrimidine class, it shares structural similarities with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] Both compounds possess a bicyclic aromatic system with a nitrogen-containing heterocyclic substituent. [] The primary difference lies in the replacement of the pyridine ring in Imidazo[1,2-a]pyridin-7-ylmethanamine with a pyrimidine ring in this compound. [] Additionally, it features a cyclopentylpiperazine moiety linked to a pyridine ring, contributing to its CDK inhibitory activity. []

4,2′-difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl]biphenyl-2-carbonitrile (TP003)

Compound Description: TP003 is an α3 subtype-selective GABAA receptor agonist that has shown anxiolytic-like effects in rodent and non-human primate models of anxiety. [] It supports the hypothesis that potentiation of α3-containing GABAA receptors may be sufficient for producing the anxiolytic effects of benzodiazepines. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with Imidazo[1,2-a]pyridin-7-ylmethanamine. [] The key structural differences are the biphenyl-2-carbonitrile substituent at the 3-position, a fluorine at the 8-position, and a 1-hydroxy-1-methylethyl substituent at the 7-position of the imidazo[1,2-a]pyridine ring. []

Source and Classification

Imidazo[1,2-a]pyridin-7-ylmethanamine is derived from the imidazo[1,2-a]pyridine framework, which has been extensively studied for its pharmacological properties. This compound is classified as a nitrogen-containing heterocycle and is often explored for its potential as an anticancer agent and in other therapeutic areas due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine can be achieved through several methods, primarily focusing on the condensation reactions involving 2-aminopyridines and carbonyl compounds. Notable methods include:

  1. Groebke–Blackburn–Bienaymé Reaction: This three-component reaction involves the condensation of 2-aminopyridine with an aldehyde and isonitrile. It is often catalyzed by metal-free conditions or mild acids such as perchloric acid or sulfuric acid, allowing for efficient formation of various derivatives under environmentally friendly conditions .
  2. Direct Synthesis from Lignin: Recent advancements have introduced one-pot multicomponent reactions that transform lignin-derived β-O-4 model compounds into imidazo[1,2-a]pyridine derivatives with high yields (up to 95%) .
  3. Basic Media Reactions: The reaction of α-haloketones with 2-aminopyridines in basic media at ambient temperature has also been reported as an effective method for synthesizing various derivatives .

These methods emphasize the trend towards greener chemistry by reducing the need for toxic reagents and solvents.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-7-ylmethanamine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. Key structural characteristics include:

  • Ring System: The imidazole ring contributes two nitrogen atoms, while the pyridine ring adds one nitrogen atom, resulting in a total of three nitrogen atoms within the structure.
  • Substituents: The methanamine group (-CH₂NH₂) is attached to the 7-position of the imidazo[1,2-a]pyridine ring, influencing its reactivity and biological interactions.

Crystallographic studies have shown that variations in substituents can significantly affect the conformation and electronic properties of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-7-ylmethanamine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: The compound can undergo cyclization with other reactive species to form more complex structures.
  3. Covalent Bond Formation: Recent studies have highlighted its potential as a scaffold for developing covalent inhibitors targeting specific proteins involved in cancer pathways .

These reactions are crucial for developing new derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-7-ylmethanamine primarily involves its interaction with biological targets such as enzymes or receptors. For instance:

  • Anticancer Activity: Compounds based on this scaffold have been shown to inhibit specific mutations in oncogenes (e.g., KRAS G12C), leading to reduced tumor growth. The mechanism often involves covalent bonding to target proteins, disrupting their function .
  • Enzyme Inhibition: Some derivatives exhibit anti-cholinesterase activity, which is relevant for treating neurodegenerative diseases .

The precise mechanism may vary depending on the specific derivative and its target.

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ylmethanamine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its amine functional group.
  • Melting Point: Specific melting points can vary based on substituents but typically fall within a moderate range for heterocycles.
  • Spectroscopic Data: Characterization techniques such as NMR and IR spectroscopy provide insights into structural features. For example, N-H stretching appears between 3500–3300 cm⁻¹ in IR spectra .

These properties are essential for predicting behavior in biological systems and during synthesis.

Applications

Imidazo[1,2-a]pyridin-7-ylmethanamine has several promising applications:

  1. Pharmaceutical Development: Its derivatives are being explored as potential anticancer agents and treatments for neurodegenerative diseases due to their ability to inhibit specific enzymes .
  2. Biological Research: Used as a tool compound in research exploring enzyme mechanisms or cellular processes.
  3. Material Science: Investigated for potential use in developing functional materials due to their unique electronic properties.

Properties

CAS Number

1073428-81-5

Product Name

Imidazo[1,2-a]pyridin-7-ylmethanamine

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18

InChI

InChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2

InChI Key

JOQDUOWWWPMEHJ-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C=C1CN

Canonical SMILES

C1=CN2C=CN=C2C=C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.